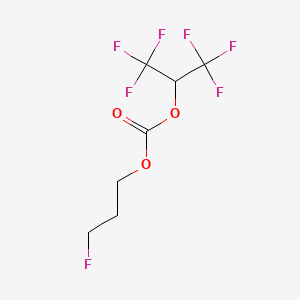
3-Fluoropropyl hexafluoroisopropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropyl hexafluoroisopropyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and industrial applications due to its stability and reactivity. The compound is characterized by the presence of both fluoropropyl and hexafluoroisopropyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl hexafluoroisopropyl carbonate typically involves the reaction of 3-fluoropropanol with hexafluoroisopropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Fluoropropanol+Hexafluoroisopropyl chloroformate→3-Fluoropropyl hexafluoroisopropyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropyl hexafluoroisopropyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoropropyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form 3-fluoropropanol and hexafluoroisopropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the breakdown of the carbonate group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 3-fluoropropanol and hexafluoroisopropanol.
Applications De Recherche Scientifique
3-Fluoropropyl hexafluoroisopropyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Fluoropropyl hexafluoroisopropyl carbonate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the molecular structure and function of the target molecules. The pathways involved in these reactions often include nucleophilic substitution and hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
3-Fluoropropanol: A precursor in the synthesis of 3-Fluoropropyl hexafluoroisopropyl carbonate, used in various chemical reactions.
Hexafluoroisopropyl chloroformate: Another related compound used in the synthesis of fluorinated carbonates.
Uniqueness
This compound is unique due to its combination of fluoropropyl and hexafluoroisopropyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C7H7F7O3 |
|---|---|
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
3-fluoropropyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate |
InChI |
InChI=1S/C7H7F7O3/c8-2-1-3-16-5(15)17-4(6(9,10)11)7(12,13)14/h4H,1-3H2 |
Clé InChI |
IMDWJSIFIBVUCP-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OC(C(F)(F)F)C(F)(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


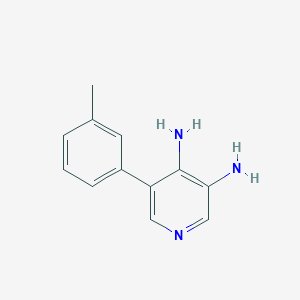
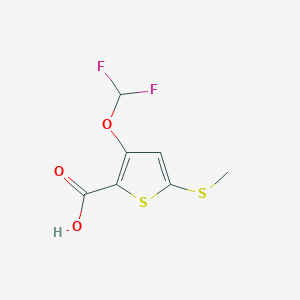
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
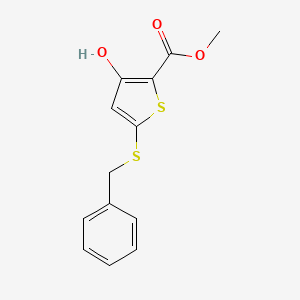
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
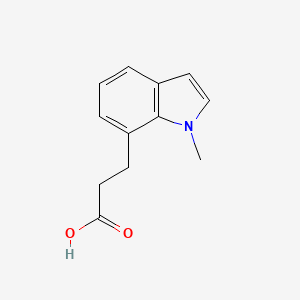
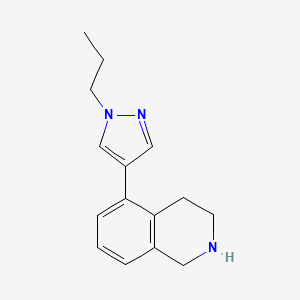
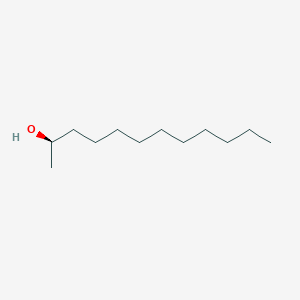

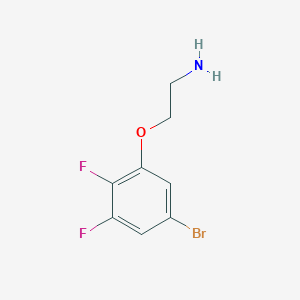
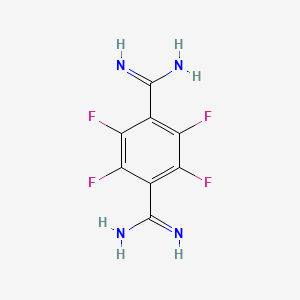
![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
